2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound that features a thiazolidine ring fused with a carboxylic acid group and a trimethoxyphenyl moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiazolidine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different oxidation states.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the trimethoxyphenyl ring .
Scientific Research Applications
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to enhance the compound’s binding affinity to these targets, leading to various biological effects. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties and used in neurological research.
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of various organic compounds.
Thiazolidine-4-carboxylic acid: A key intermediate in the synthesis of thiazolidine derivatives.
Uniqueness
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of the trimethoxyphenyl group and the thiazolidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various fields of research .
Properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-17-9-4-7(5-10(18-2)11(9)19-3)12-14-8(6-20-12)13(15)16/h4-5,8,12,14H,6H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYQCYSHBONTGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2NC(CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50316426 | |
Record name | 2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50316426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72678-94-5 | |
Record name | 72678-94-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50316426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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